(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine
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Overview
Description
(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine: is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-1H-benzo[d][1,2,3]triazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with unique properties .
Biology: Its structure allows it to interact with various biological targets, making it useful in drug discovery and development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may exhibit activities such as anticancer, antiviral, and antibacterial effects, making them candidates for the development of new pharmaceuticals .
Industry: Industrially, this compound is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals. Its ability to form stable complexes with metals makes it valuable in various applications .
Mechanism of Action
The mechanism of action of (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1H-Benzotriazole: A parent compound with similar structural features but lacking the methyl and methanamine groups.
(1-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine: A positional isomer with the methanamine group at a different position on the triazole ring.
Uniqueness: (1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it distinct from other benzotriazole derivatives and potentially more suitable for certain applications .
Properties
Molecular Formula |
C8H10N4 |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3-methylbenzotriazol-4-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-12-8-6(5-9)3-2-4-7(8)10-11-12/h2-4H,5,9H2,1H3 |
InChI Key |
VEIHWXKUPWNWGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)CN |
Origin of Product |
United States |
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